7-amino-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 26215-14-5
Cat. No.: VC1993051
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26215-14-5 |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 7-amino-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) |
Standard InChI Key | RUZXDTHZHJTTRO-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)N |
Canonical SMILES | C1C(=O)NC2=C(O1)C=C(C=C2)N |
Introduction
Chemical Properties and Structure
7-Amino-2H-1,4-benzoxazin-3(4H)-one is characterized by its distinct molecular structure consisting of a benzene ring fused with an oxazine ring and featuring an amino group at the 7-position. This arrangement confers unique chemical reactivity and biological activities to the compound.
Physical and Chemical Properties
The compound possesses the following fundamental properties:
Property | Value |
---|---|
CAS Number | 26215-14-5 |
Molecular Formula | C₈H₈N₂O₂ |
Molecular Weight | 164.17 g/mol |
Melting Point | 220-222 °C |
Physical Appearance | Yellow to tan solid |
Solubility | Very soluble in polar solvents |
Storage Temperature | Ambient |
The chemical structure includes multiple functional groups that can participate in various reactions, including the amino group, carbonyl functionality, and heterocyclic nitrogen .
Structural Properties and Analysis
The molecule contains both hydrogen bond donors and acceptors, which influence its interaction with biological targets:
Structural Feature | Value |
---|---|
H-bond Donors | 2.0 |
H-bond Acceptors | 2.0 |
Rotatable Bonds | 0 |
Aromatic Heavy Atoms | 6 |
Fraction Csp³ | 0.12 |
Molar Refractivity | 47.67 |
Topological Polar Surface Area (TPSA) | 64.35 Ų |
These properties make 7-amino-2H-1,4-benzoxazin-3(4H)-one suitable for various medicinal chemistry applications, as they contribute to its bioavailability and pharmacokinetic profile .
Lipophilicity and Solubility Parameters
The compound's behavior in different environments can be predicted through its lipophilicity metrics:
Parameter | Value | Method |
---|---|---|
Log P o/w | 1.12 | iLOGP |
Log P o/w | 0.19 | XLOGP3 |
Log P o/w | 0.04 | WLOGP |
Log P o/w | -0.06 | MLOGP |
Log P o/w | 0.79 | SILICOS-IT |
Consensus Log P o/w | 0.41 | Average of methods |
Solubility characteristics further define its pharmaceutical potential:
Solubility Parameter | Value | Classification |
---|---|---|
Log S (ESOL) | -1.35 | Very soluble (7.38 mg/ml) |
Log S (Ali) | -1.1 | Very soluble (13.0 mg/ml) |
Log S (SILICOS-IT) | -2.26 | Soluble (0.9 mg/ml) |
These properties indicate that 7-amino-2H-1,4-benzoxazin-3(4H)-one has good solubility in aqueous environments while maintaining some lipophilic character, which is beneficial for cell membrane permeation .
Synthesis Methods
Multiple synthetic routes have been developed to prepare 7-amino-2H-1,4-benzoxazin-3(4H)-one, with reductive methods being particularly prevalent in the literature.
Reduction of Nitro Precursors
The most common synthesis approach involves the reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one:
A typical procedure involves:
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Dissolution of 7-nitro-2H-1,4-benzoxazin-3(4H)-one in an appropriate solvent
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Addition of palladium catalyst (typically 10% Pd/C)
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Exposure to hydrogen atmosphere under controlled conditions
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Filtration to remove the catalyst
Starting Materials
Applications in Research and Industry
7-Amino-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block in multiple fields due to its reactive functional groups and beneficial biological properties.
Pharmaceutical Development
In medicinal chemistry, this compound functions as a key intermediate in the synthesis of various pharmaceuticals with significant therapeutic potential:
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Neurological agents: The compound serves as a scaffold for developing drugs targeting neurological disorders through modulation of neurotransmitter activity
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Anticonvulsants: Derivatives have shown promising activity in models of epilepsy and seizure disorders
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Drug candidates: The benzoxazine core provides a platform for designing novel therapeutic compounds with tailored pharmacological profiles
Agricultural Applications
The agricultural sector utilizes 7-amino-2H-1,4-benzoxazin-3(4H)-one in the development of:
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Herbicides: Formulations containing derivatives of this compound provide effective weed control
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Pesticides: The compound serves as a precursor for synthesizing pest management solutions with reduced environmental impact
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Crop protection agents: Derivatives show selective activity against agricultural pests while minimizing harm to beneficial organisms
Biochemical Research
Researchers employ 7-amino-2H-1,4-benzoxazin-3(4H)-one in fundamental biochemical investigations:
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Enzyme inhibition studies: The compound interacts with various enzymatic targets
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Protein interaction research: Used to probe binding sites and investigate molecular recognition events
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Molecular biology tools: Functions as a research tool for understanding biological processes at the molecular level
Analytical Chemistry
In analytical applications, the compound serves as:
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Standard reference material: Used for calibration and method validation in analytical procedures
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Detection agent: Enables quantification of related compounds in complex matrices
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Quality control standard: Ensures accuracy in pharmaceutical and agricultural product testing
Pharmacological Activities
Research has revealed several important biological activities associated with 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives.
Anticonvulsant Activity
One of the most well-documented pharmacological properties of derivatives based on 7-amino-2H-1,4-benzoxazin-3(4H)-one is their anticonvulsant activity:
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A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones has been synthesized and evaluated using the maximal electroshock test (MES test)
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Among these compounds, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (compound 4b) demonstrated the most potent activity
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This derivative showed an ED₅₀ value of 31.7 mg/kg and a protective index (PI=TD₅₀/ED₅₀) value of 7.2
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Mechanistic studies included subcutaneous pentylenetetrazole test (sc-PTZ), isoniazid test, and strychnine test to elucidate the mode of action
These findings suggest potential applications in treating epilepsy and related neurological disorders.
Structure-Activity Relationships
Structural modifications of 7-amino-2H-1,4-benzoxazin-3(4H)-one significantly influence its biological activity profile:
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The amino group at the 7-position serves as a key point for further functionalization
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Introduction of benzylamino groups at this position enhances anticonvulsant properties
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Substitution patterns on the benzyl moiety affect potency and selectivity
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The intact benzoxazinone core structure is essential for maintaining biological activity
ADME Properties
The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
Parameter | Value | Prediction |
---|---|---|
GI Absorption | High | Favorable oral bioavailability |
Blood-Brain Barrier Permeation | No | Limited CNS exposure |
P-glycoprotein Substrate | No | Reduced efflux from cells |
CYP Inhibition Profile | No inhibition of major CYP enzymes | Low potential for drug interactions |
Log Kp (skin permeation) | -7.17 cm/s | Limited transdermal delivery |
These properties suggest that 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives have drug-like characteristics with manageable pharmacokinetic profiles .
Drug Likeness and Medicinal Chemistry Parameters
The potential of 7-amino-2H-1,4-benzoxazin-3(4H)-one in drug development can be assessed through various medicinal chemistry metrics.
Rule-of-Five Compliance
Analysis of the compound's properties reveals its compliance with Lipinski's Rule of Five and related drug-likeness criteria:
Rule Set | Violations | Interpretation |
---|---|---|
Lipinski | 0 | Favorable drug-likeness |
Ghose | None | Compliant with physicochemical requirements |
Veber | 0 | Good oral bioavailability predicted |
Egan | 0 | Favorable absorption properties |
Muegge | 1 | Generally favorable pharmacokinetics |
Bioavailability Score | 0.55 | Moderate to good bioavailability predicted |
These results indicate that 7-amino-2H-1,4-benzoxazin-3(4H)-one possesses favorable drug-like properties, making it a suitable candidate for further pharmaceutical development .
Medicinal Chemistry Alerts
Potential issues in drug development are flagged by specialized alert systems:
Alert System | Result | Significance |
---|---|---|
PAINS | 0 alerts | No pan-assay interference concerns |
Brenk | 1 alert: heavy_metal | Potential metal-binding properties |
Leadlikeness | No; 1 violation: MW<1.0 | Small molecular size (fragment-like) |
Synthetic accessibility | 1.98 | Highly accessible synthetic target |
The compound presents minimal structural alerts that would impede its development as a drug candidate, with excellent synthetic accessibility that facilitates diverse modifications .
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